N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with the following structural formula:
Molecular Formula: C19H23N3O
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrazole ring, a fluorophenyl group, and a carboxamide moiety. The dicyclopropyl-1H-pyrazole-1-yl group is attached via an ethyl linker. The 3D arrangement of atoms determines its biological activity and interactions.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including metabolic transformations, binding to receptors, and enzymatic processes. However, specific reactions would depend on its context and functional groups.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under various conditions (e.g., pH, temperature, light).
- Spectroscopic Properties : Explore its UV-Vis, IR, and NMR spectra.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on synthesizing and characterizing pyrazole derivatives due to their structural properties and potential applications in medicinal chemistry. For instance, studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveal interesting geometric parameters and molecular interactions, such as intramolecular N-H...N interactions, showcasing the compound's potential for further applications in designing targeted molecules (Köysal et al., 2005).
Antimicrobial and Antituberculosis Activity
- Pyrazole carboxamide derivatives are explored for their biological activities, including antimicrobial and antituberculosis effects. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have shown promise against Mycobacterium tuberculosis, indicating the potential of pyrazole derivatives in combating infectious diseases (Jeankumar et al., 2013).
Nematocidal and Fungicidal Activity
- The exploration of pyrazole carboxamide derivatives extends to agrochemical applications, demonstrating weak fungicidal but significant nematocidal activity against specific pests. This highlights the compound's versatility and potential in agricultural pest control (Zhao et al., 2017).
Cytotoxic Activity for Cancer Research
- Pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. This research contributes to the development of new chemotherapeutic agents, demonstrating the role of pyrazole derivatives in cancer treatment (Hassan et al., 2015).
Future Directions
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy and reduce toxicity.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Clinical Trials : If promising, consider preclinical and clinical trials.
Please note that further research and experimental validation are essential to fully understand this compound’s properties and potential applications. 🧪🔬
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-27-21(13-18(25-27)15-6-8-17(23)9-7-15)22(29)24-10-11-28-20(16-4-5-16)12-19(26-28)14-2-3-14/h6-9,12-14,16H,2-5,10-11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYCNUNVXMGRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=CC(=N3)C4CC4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.